molecular formula C16H18ClN3O4S3 B2633410 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide CAS No. 941896-65-7

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide

Cat. No.: B2633410
CAS No.: 941896-65-7
M. Wt: 447.97
InChI Key: RJISUAHYVVJPKR-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a 5-chlorothiophene sulfonyl group and a 3-(methylcarbamoyl)thiophene substituent. The presence of thiophene rings may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S3/c1-18-15(22)11-6-9-25-16(11)19-14(21)10-4-7-20(8-5-10)27(23,24)13-3-2-12(17)26-13/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISUAHYVVJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The chlorothiophene and methylcarbamoyl thiophene are synthesized separately and then coupled with the piperidine-4-carboxamide under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Pesticidal Utility

One of the primary applications of this compound lies in its pesticidal properties . According to a patent disclosure (WO2016168059A1), compounds similar to this one have shown efficacy against various pests in the phyla Arthropoda, Mollusca, and Nematoda. This suggests that it can be utilized as an effective pesticide in agricultural settings, contributing to pest management strategies while minimizing crop damage.

Medicinal Chemistry

The compound's structural features indicate potential for therapeutic applications . The presence of the piperidine moiety is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects. Research into similar compounds has demonstrated their utility as inhibitors in specific biological pathways, which could translate into therapeutic agents for diseases such as cancer or chronic pain conditions.

Structure-Activity Relationship Studies

This compound can serve as a valuable tool in structure-activity relationship (SAR) studies . By modifying different parts of the molecule, researchers can investigate how changes affect biological activity. This is crucial for drug development processes where optimizing efficacy and reducing side effects are paramount.

Case Study 1: Pesticidal Efficacy

In a study evaluating the effectiveness of sulfonamide derivatives, compounds structurally related to 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide were tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds compared to control groups, highlighting their potential as effective agrochemicals.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of piperidine derivatives. The results showed that compounds similar to this one exhibited cytotoxic effects on various cancer cell lines, suggesting that they could be further developed into anticancer agents. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pesticidal UtilityEffective against pests in Arthropoda, Mollusca, and NematodaWO2016168059A1
Medicinal ChemistryPotential therapeutic uses due to structural featuresVarious pharmacological studies
Structure-Activity RelationshipUseful for SAR studies to optimize drug efficacyResearch publications

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Thiophene Moieties

Compound P2 (EP 3 227 284 B1 Patent)
  • Structure : 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide.
  • Key Differences :
    • Replaces the piperidine core with a pyridine ring.
    • Substitutes thiophene with a thiadiazole group.
    • Features a trifluoromethyl group, enhancing metabolic stability compared to the methylcarbamoyl group in the target compound.
  • Activity : Patent data suggest improved enzyme inhibition (e.g., kinase targets) due to sulfonyl and trifluoromethyl groups .
AZ331 (Pharmacology and Pharmacy Report)
  • Structure: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • Key Differences :
    • Dihydropyridine core instead of piperidine.
    • Contains a furyl group and methoxyphenyl substituents.
    • Uses a thioether linkage rather than sulfonyl.

Functional Group Analysis

Feature Target Compound Compound P2 AZ331
Core Structure Piperidine-4-carboxamide Pyridine-2-carboxamide 1,4-Dihydropyridine
Sulfur Linkage Sulfonyl (SO₂) Sulfonyl (SO₂) Thioether (S)
Aromatic Substituents 5-Chlorothiophene, methylcarbamoyl 4-Chlorophenyl, thiadiazole Furyl, methoxyphenyl
Bioactivity Hypothesized enzyme inhibition Kinase inhibition (patent) Calcium channel modulation

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s piperidine core and sulfonyl group may improve water solubility compared to AZ331’s dihydropyridine and thioether groups .
  • Metabolic Stability : The trifluoromethyl group in P2 enhances resistance to oxidative metabolism, whereas the methylcarbamoyl group in the target compound may undergo faster hepatic clearance .

Research Findings and Implications

  • SHELX Refinement : Structural determination of similar compounds (e.g., AZ331) utilized SHELX software for crystallographic refinement, ensuring high-resolution structural accuracy .
  • Synthetic Challenges : The target compound’s thiophene sulfonyl group requires precise sulfonation conditions, contrasting with the thioether synthesis in AZ331 .

Biological Activity

The compound 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a thiophenesulfonyl moiety and a methylcarbamoyl group. Its molecular formula is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3}S, and it has a molecular weight of approximately 351.82 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole and piperidine moieties have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality contributes to these effects by potentially inhibiting bacterial enzyme activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been noted that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values ranging from 1.13 to 6.28 µM against urease, indicating strong inhibitory potential .

Anti-inflammatory Effects

In vitro studies have suggested that compounds related to this structure can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. Compounds derived from similar scaffolds have been shown to reduce IL-1β release in macrophages, highlighting their potential as anti-inflammatory agents .

Case Studies

  • Study on Antimicrobial Activity : A series of synthesized compounds bearing the piperidine moiety were evaluated for their antibacterial properties. The results indicated that several compounds exhibited significant activity against both gram-positive and gram-negative bacteria, with some achieving IC50 values lower than standard reference drugs .
  • Inflammation Model : In a study examining the anti-inflammatory effects of related compounds, it was found that certain derivatives could inhibit pyroptosis in human macrophages, thereby reducing inflammation markers significantly . For instance, one compound showed up to 40% inhibition at specific concentrations.

Summary of Findings

Biological Activity Remarks
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionEffective AChE and urease inhibitors with low IC50 values
Anti-inflammatoryInhibits IL-1β release; potential NLRP3 inflammasome inhibitor

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers ensure reproducibility?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, coupling with thiophene derivatives, and carboxamide formation. Key steps include:

  • Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., NaOH in dichloromethane) .
  • Coupling : Using carbodiimide-mediated coupling for the methylcarbamoyl-thiophene moiety .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : Confirm regiochemistry of the sulfonyl and carboxamide groups (e.g., δ 3.2–3.5 ppm for piperidine protons; thiophene ring protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Assess purity and detect by-products (e.g., unreacted sulfonyl chloride or hydrolysis products) .
  • IR : Verify sulfonyl (1350–1160 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) functional groups .

Q. What safety protocols are mandatory during synthesis and handling?

Critical precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to potential release of toxic gases (e.g., SO₂ from sulfonyl chloride degradation) .
  • Waste Disposal : Neutralize acidic/by-product streams before disposal (P501 guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like desulfonylated intermediates?

Employ statistical design of experiments (DoE) to evaluate factors such as:

  • Solvent polarity : Dichloromethane vs. THF for sulfonylation efficiency .
  • Catalyst loading : Impact of DMAP on coupling reaction kinetics .
  • Temperature gradients : Use in-situ FTIR to monitor intermediate stability . Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from rotameric conformations of the piperidine ring or solvent-induced shifts. Mitigation strategies include:

  • Variable-temperature NMR : Identify dynamic rotational barriers (e.g., coalescence temperatures for piperidine chair flips) .
  • 2D NMR (COSY, NOESY) : Assign coupling networks and confirm spatial proximity of protons .
  • Cross-validation with X-ray crystallography : Resolve ambiguities using single-crystal structures (as in COD entry 2230670 for analogous piperidine-carboxamides) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock to model binding to enzymes (e.g., kinases) or receptors. Focus on the sulfonyl group’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes in physiological conditions .
  • ADMET prediction : Assess pharmacokinetics (e.g., LogP for membrane permeability) using tools like SwissADME .

Q. How can researchers design assays to evaluate this compound’s bioactivity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Include controls for non-specific sulfonamide interactions .
  • Cellular uptake : Radiolabel the piperidine nitrogen (¹⁴C or ³H) to track intracellular accumulation in cancer cell lines .
  • Toxicity profiling : Combine Ames tests (mutagenicity) and zebrafish models (developmental toxicity) .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability by testing continuous-flow systems for exothermic steps .
  • Data Reproducibility : Document solvent lot variations (e.g., peroxide levels in THF) and humidity during carboxamide coupling .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for compounds with potential antimicrobial/anticancer activity .

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